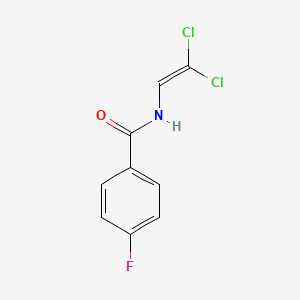

N-(2,2-二氯乙烯基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2,2-dichloroethenyl)-4-fluorobenzamide” is a compound that contains a benzamide group, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains a 2,2-dichloroethenyl group, which is found in various pesticides and insecticides .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The 2,2-dichloroethenyl group could potentially be introduced through a halogenation reaction.Chemical Reactions Analysis

As an amide, this compound could undergo various reactions. For example, it could be hydrolyzed to yield an amine and a carboxylic acid. The 2,2-dichloroethenyl group could potentially undergo addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzamide group is likely to confer some degree of aromaticity and planarity to the molecule. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .科学研究应用

- 研究人员探索了乙酰胺与 N-(2,2-二氯乙烯基)苯甲酰胺的加成产物的杂环化反应 。该过程涉及杂环化合物的形成,这些化合物在药物发现和材料科学中至关重要。所得杂环表现出不同的性质,可作为更复杂分子的构建单元。

- 研究 N-(2,2-二氯乙烯基)-4-氟苯甲酰胺在环境中的归宿和行为至关重要。研究人员可以研究其降解途径、持久性和潜在的生态影响。 涉及微生物酶的生物降解研究可以提供其环境归宿的见解 。

杂环合成

环境化学

安全和危害

作用机制

Target of Action

The primary target of N-(2,2-dichloroethenyl)-4-fluorobenzamide is the Sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons.

Mode of Action

N-(2,2-dichloroethenyl)-4-fluorobenzamide acts on the nerve cell membrane to disrupt the sodium channel current by which the polarization of the membrane is regulated . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

This disruption can lead to a cascade of effects downstream, ultimately resulting in the paralysis of the pests .

Pharmacokinetics

It is known that insects are more affected by similar compounds than humans or dogs because they are unable to metabolise the toxins as quickly .

Result of Action

The primary result of N-(2,2-dichloroethenyl)-4-fluorobenzamide’s action is the paralysis and eventual death of the pests. This is due to the disruption of the sodium channel current, which leads to delayed repolarization and paralysis .

属性

IUPAC Name |

N-(2,2-dichloroethenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2FNO/c10-8(11)5-13-9(14)6-1-3-7(12)4-2-6/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVBPANCUOAKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2461341.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2461343.png)

![(Z)-N-(3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2461346.png)

![8-Chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B2461348.png)

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2461349.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2461352.png)

![2-[(2-chloroacetyl)-propan-2-ylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2461353.png)

![3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461355.png)

![2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2461356.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2461357.png)

![N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2461360.png)